molecular formula C16H25N5O4 B10911538 1,3-Dimethyl-5-{[2-(4-propionyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione

1,3-Dimethyl-5-{[2-(4-propionyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione

Cat. No.: B10911538
M. Wt: 351.40 g/mol
InChI Key: HJUVUUJCIMUSRA-UHFFFAOYSA-N
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Description

1,3-Dimethyl-5-{[2-(4-propionyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione is a complex organic compound with a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dimethyl-5-{[2-(4-propionyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione typically involves multi-step organic synthesis. One common route starts with the preparation of the pyrimidine core, followed by the introduction of the dimethyl groups at positions 1 and 3. The key steps include:

    Formation of the Pyrimidine Core: This can be achieved through the cyclization of appropriate precursors such as urea and β-diketones under acidic or basic conditions.

    Introduction of Dimethyl Groups: Methylation reactions using methyl iodide or dimethyl sulfate in the presence of a base like potassium carbonate.

    Attachment of the Piperazine Moiety: This involves the reaction of the pyrimidine intermediate with 4-propionyl-piperazine under nucleophilic substitution conditions.

    Final Assembly: The final step involves the condensation of the piperazine derivative with an ethylamino-methylene group, often using reagents like formaldehyde and amines under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

1,3-Dimethyl-5-{[2-(4-propionyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can reduce carbonyl groups to alcohols or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce alcohols or amines.

Scientific Research Applications

1,3-Dimethyl-5-{[2-(4-propionyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-Dimethyl-5-{[2-(4-acetyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione
  • 1,3-Dimethyl-5-{[2-(4-butyryl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione

Uniqueness

1,3-Dimethyl-5-{[2-(4-propionyl-piperazin-1-yl)-ethylamino]-methylene}-pyrimidine-2,4,6-trione is unique due to its specific piperazine substitution, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties or binding affinities, making it a valuable compound for specific applications.

Properties

Molecular Formula

C16H25N5O4

Molecular Weight

351.40 g/mol

IUPAC Name

6-hydroxy-1,3-dimethyl-5-[2-(4-propanoylpiperazin-1-yl)ethyliminomethyl]pyrimidine-2,4-dione

InChI

InChI=1S/C16H25N5O4/c1-4-13(22)21-9-7-20(8-10-21)6-5-17-11-12-14(23)18(2)16(25)19(3)15(12)24/h11,23H,4-10H2,1-3H3

InChI Key

HJUVUUJCIMUSRA-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)N1CCN(CC1)CCN=CC2=C(N(C(=O)N(C2=O)C)C)O

Origin of Product

United States

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